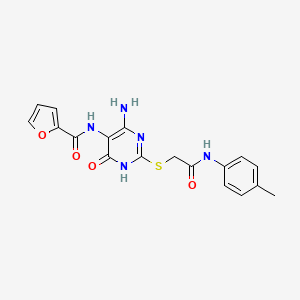
(S)-2-Chloro-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-3-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11ClO. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a phenyl group attached to a three-carbon chain. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Chloro-3-phenylpropan-1-ol typically involves the asymmetric reduction of 2-chloro-3-phenylpropanal. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, asymmetric reduction using borane and a chiral oxazaborolidine catalyst can yield this compound with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high selectivity and yield. The reaction conditions are optimized to maintain the stability of the chiral centers and to minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form 2-chloro-3-phenylpropan-1-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 2-Chloro-3-phenylpropanal or 2-chloro-3-phenylpropanone.
Reduction: 2-Chloro-3-phenylpropan-1-amine.
Substitution: 2-Hydroxy-3-phenylpropan-1-ol or 2-amino-3-phenylpropan-1-ol.
Applications De Recherche Scientifique
(S)-2-Chloro-3-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (S)-2-Chloro-3-phenylpropan-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but typically involve interactions with proteins that influence cellular processes.
Comparaison Avec Des Composés Similaires
®-2-Chloro-3-phenylpropan-1-ol: The enantiomer of (S)-2-Chloro-3-phenylpropan-1-ol, with similar chemical properties but different biological activities.
2-Chloro-1-phenylethanol: A structurally similar compound with a shorter carbon chain.
3-Chloro-1-phenylpropan-1-ol: Another similar compound with the chlorine atom positioned differently.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in drug development.
Propriétés
IUPAC Name |
(2S)-2-chloro-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGCROHSUMXHQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2522993.png)



![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2523002.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)


![2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2523011.png)
![3-butyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)
